

# In-depth Technical Guide on ZINC49534341: Discovery and Synthesis Pathway

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## Compound of Interest

Compound Name: ZINC49534341

Cat. No.: B2551769

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To our valued researchers, scientists, and drug development professionals,

Following an extensive search for the compound designated **ZINC49534341**, we have determined that specific public data regarding its discovery, synthesis pathway, and biological activity is not available at this time. The ZINC database is a comprehensive repository of commercially available compounds for virtual screening, and as such, many of its entries are theoretical or have not yet been the subject of published research.

In lieu of a detailed report on **ZINC49534341**, we have prepared this in-depth technical guide using a well-characterized molecule from the ZINC database, ZINC000003986768, more commonly known as Gefitinib (Iressa®). This guide will serve as a practical example of the information and methodologies relevant to your research and development endeavors, adhering to the core requirements of data presentation, experimental protocols, and pathway visualization.

## Technical Guide: ZINC000003986768 (Gefitinib)

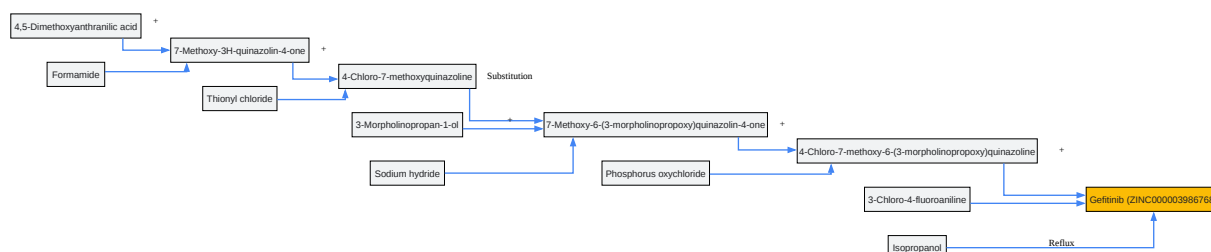
Compound: ZINC000003986768 (Gefitinib) IUPAC Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine Formula: C<sub>22</sub>H<sub>24</sub>ClFN<sub>4</sub>O<sub>3</sub> Molecular Weight: 446.9 g/mol

## Discovery and Rationale

Gefitinib was discovered and developed by AstraZeneca as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The rationale for its development was based on the observation that EGFR is often overexpressed in various solid tumors, and its activation leads to downstream signaling cascades promoting cell proliferation, survival, and metastasis. The discovery process involved high-throughput screening of a chemical library to identify compounds that could inhibit the ATP-binding site of the EGFR tyrosine kinase domain.

## Synthesis Pathway

The synthesis of Gefitinib is a multi-step process. A common synthetic route is outlined below.

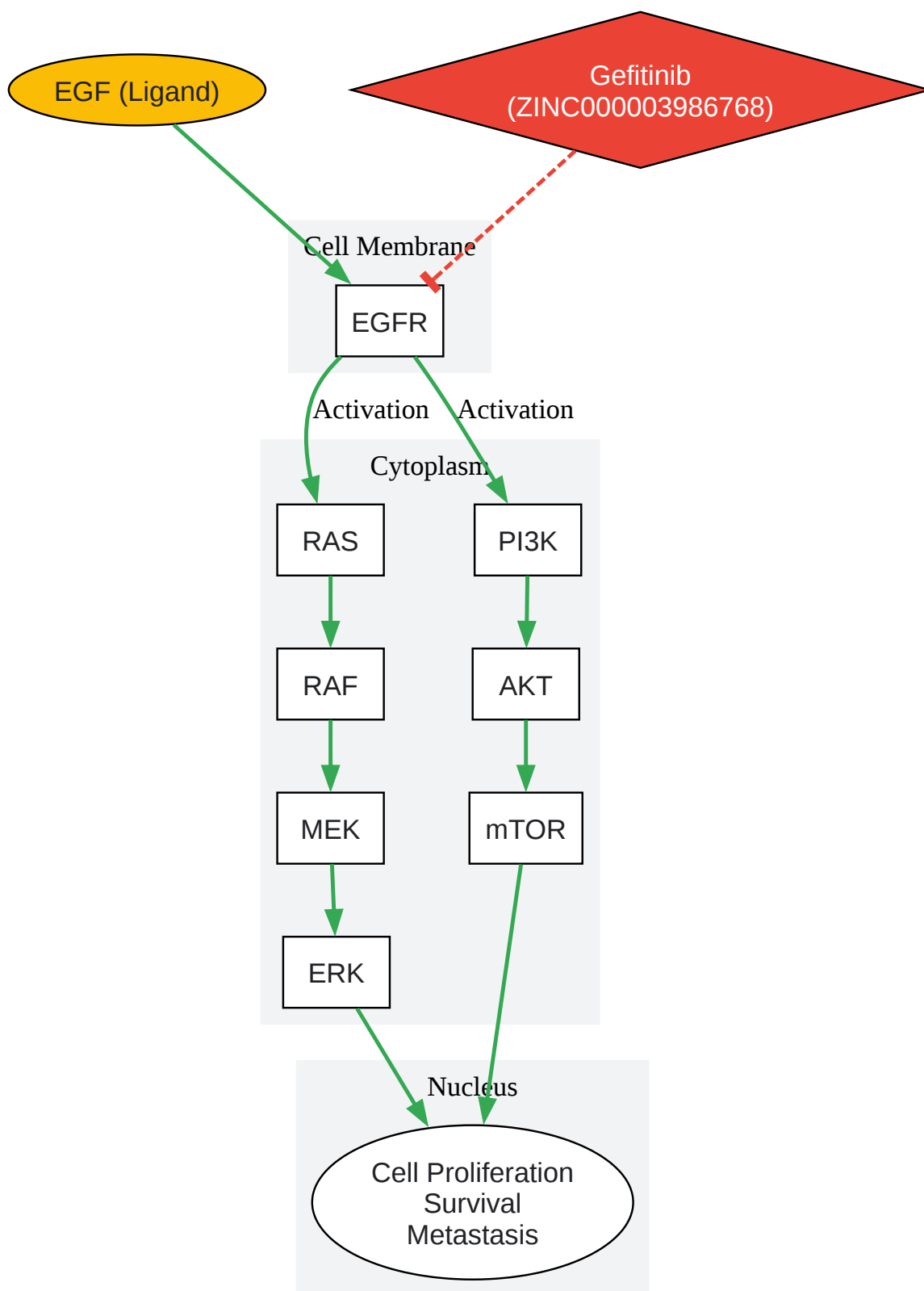


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Caption: Proposed synthetic pathway for Gefitinib (ZINC000003986768).

## Mechanism of Action and Signaling Pathway

Gefitinib functions by competitively inhibiting the binding of ATP to the tyrosine kinase domain of EGFR. This blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The inhibition of these pathways leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.



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Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

## Quantitative Data

The following table summarizes key quantitative data for Gefitinib's activity.

Parameter	Value	Cell Line	Reference
IC <sub>50</sub> (EGFR Kinase)	2 - 37 nM	N/A	
GI <sub>50</sub> (Cell Growth)	9 - 540 nM	Various NSCLC	
K <sub>i</sub> (ATP Competition)	2.4 nM	A431 cells	
Oral Bioavailability	~60%	Human	
Plasma Half-life	~48 hours	Human	

References: Barker AJ, et al. (2001). Bioorg Med Chem Lett. Ciardiello F, et al. (2000). Clin Cancer Res. Wakeling AE, et al. (2002). Cancer Res. FDA Pharmacology Review of Iressa (2003).

## Experimental Protocols

### A. EGFR Kinase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of a compound against EGFR tyrosine kinase.
- Methodology:
  - Recombinant human EGFR kinase domain is incubated with a peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in a kinase buffer.
  - The test compound (Gefitinib) is added at various concentrations.
  - The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time (e.g., 30 minutes).
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified using an ELISA-based method with an anti-phosphotyrosine antibody.

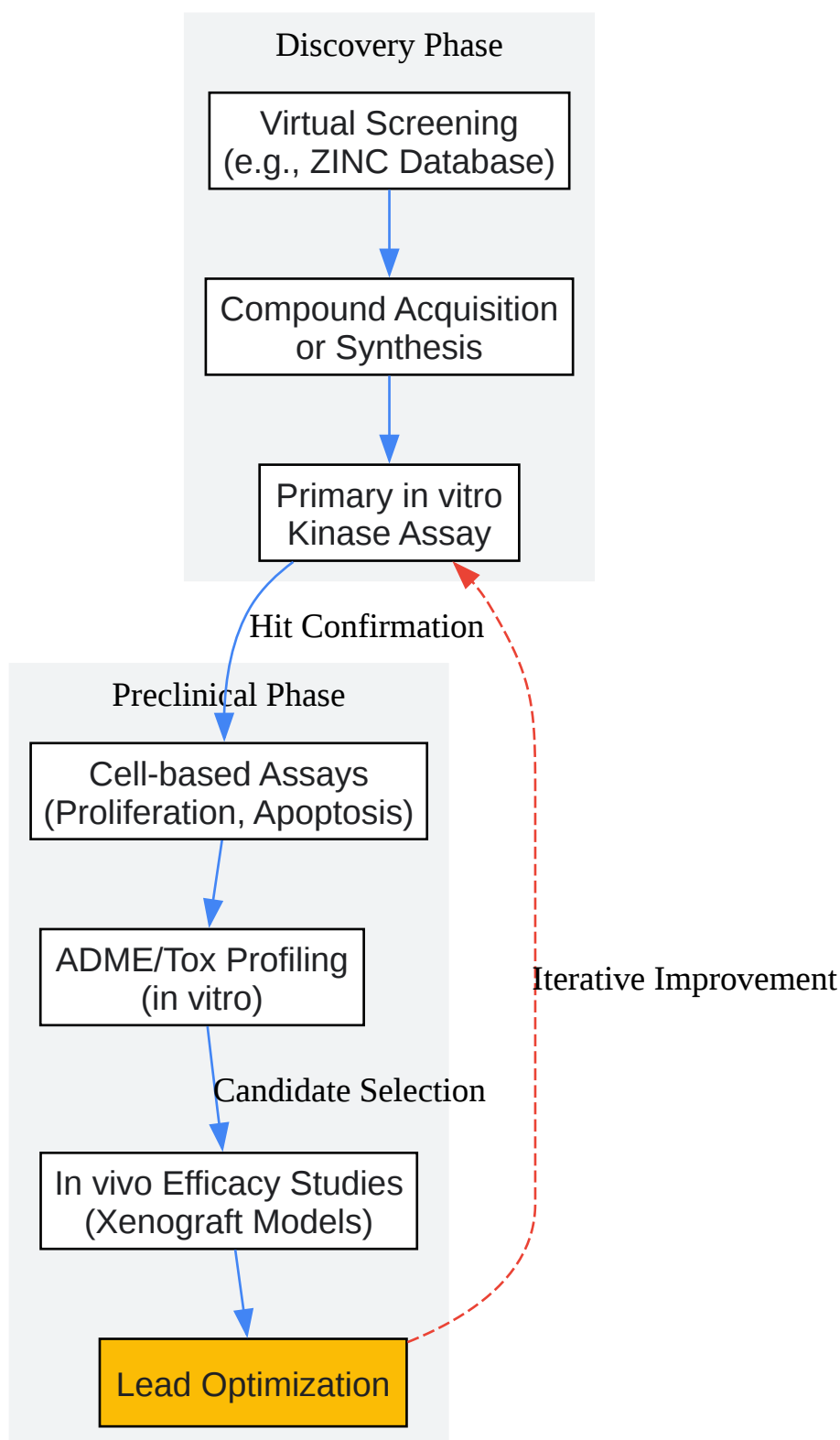
- IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve.

## B. Cell Proliferation Assay (MTT Assay)

- Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
- Methodology:
  - Cancer cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are treated with various concentrations of the test compound for 72 hours.
  - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
  - The resulting formazan crystals are solubilized with DMSO or another suitable solvent.
  - The absorbance is measured at 570 nm using a microplate reader.
  - GI<sub>50</sub> (concentration for 50% of maximal inhibition of cell growth) values are determined.

## Hypothetical Experimental Workflow for a Novel Compound

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a novel kinase inhibitor, such as a newly identified compound from the ZINC database.



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Caption: A generalized experimental workflow for drug discovery.

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